Technical Guide: Boc-4-benzoyl-L-phenylalanine (Boc-Bpa-OH)
Technical Guide: Boc-4-benzoyl-L-phenylalanine (Boc-Bpa-OH)
Properties, Synthesis, and Photo-Affinity Labeling Protocols
Executive Summary
Boc-4-benzoyl-L-phenylalanine (Boc-Bpa-OH) is a photo-activatable amino acid derivative used extensively in Solid Phase Peptide Synthesis (SPPS) and Photo-Affinity Labeling (PAL) . Unlike irreversible photolabels (e.g., aryl azides, diazirines), the benzophenone moiety of Bpa exhibits a unique reversible excitation mechanism . Upon UV irradiation at 350–365 nm, it forms a triplet diradical that preferentially abstracts hydrogen from C–H bonds (with a bias toward Methionine) to form covalent crosslinks.[1] If no suitable C–H bond is within ~3.1 Å, the triplet state relaxes back to the ground state, allowing for repeated excitation cycles and high-yield labeling without rapid photobleaching.
This guide details the physicochemical properties, Boc-chemistry incorporation protocols, photo-crosslinking workflows, and mass spectrometry validation standards for Boc-Bpa-OH.
Part 1: Chemical & Photophysical Fundamentals
Physicochemical Properties
Boc-Bpa-OH is a phenylalanine derivative modified at the para position with a benzophenone group. It is designed for Boc/Benzyl SPPS strategies, requiring acidic deprotection (TFA) and strong acid cleavage (HF).[2]
| Property | Data |
| Chemical Name | N-alpha-t-Butoxycarbonyl-4-benzoyl-L-phenylalanine |
| CAS Number | 104504-43-0 |
| Molecular Formula | C₂₁H₂₃NO₅ |
| Molecular Weight | 369.41 g/mol |
| Solubility | Soluble in DMF, DCM, DMSO; Insoluble in Water |
| Appearance | White to off-white powder |
| Purity Standard | ≥ 98% (HPLC) |
| Storage | 2–8°C (Long term: -20°C), protect from light |
Mechanism of Action: The "Reversible Triplet"
The benzophenone pharmacophore operates via a Diradical Triplet State mechanism.
-
Excitation: UV light (350–365 nm) promotes the carbonyl oxygen electrons from the
to orbital, generating a singlet state ( ). -
Intersystem Crossing (ISC): The singlet rapidly converts to a triplet state (
), which behaves as a 1,2-diradical. -
Hydrogen Abstraction: The oxygen radical abstracts a hydrogen atom from a proximal C–H bond (target protein), generating a ketyl radical and a carbon radical on the target.
-
Recombination: The two radicals recombine to form a covalent C–C bond.
-
Relaxation (Critical Advantage): If no C–H bond is available, the
state relaxes to the ground state ( ) without decomposing. This contrasts with aryl azides, which form irreversible nitrenes that can react with water or rearrange into unreactive species.
Selectivity (The "Magnet Effect")
While Bpa is generally cited as a non-specific C–H inserter, it exhibits a distinct kinetic preference for Methionine (Met) residues, a phenomenon termed the "Magnet Effect." It also favors hydrophobic residues (Gly, Phe, Leu) over hydrophilic ones, as water molecules can quench the triplet state (though less efficiently than they quench carbenes).
Mechanistic Diagram
Part 2: Synthesis & Incorporation (Boc SPPS)
Context: This protocol assumes a standard Boc/Benzyl solid-phase strategy. Boc-Bpa-OH is stable to TFA (used for Boc removal) but requires HF for final cleavage.[2]
Coupling Protocol
Boc-Bpa-OH is sterically bulky. Standard coupling times should be extended.
-
Resin Preparation: Swell Boc-aminoacyl-resin (e.g., MBHA or PAM) in DCM for 20 min.
-
Deprotection (Cycle):
-
Treat with 50% TFA in DCM (2 x 1 min, then 1 x 20 min).
-
Wash with DCM (3x).
-
Neutralize with 10% DIEA in DCM (2 x 2 min).
-
Wash with DCM (3x).
-
-
Activation & Coupling:
-
Reagents: Use 3 equivalents (eq) of Boc-Bpa-OH, 3 eq of DIC (Diisopropylcarbodiimide), and 3 eq of HOBt (Hydroxybenzotriazole) in DMF/DCM (1:1).
-
Reaction: Mix reagents for 5 min to pre-activate, then add to resin.
-
Time: Shake for 2–4 hours (monitor via Kaiser test). Note: If Kaiser test remains slightly positive, perform a double coupling.
-
-
Capping (Optional): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Final Cleavage (HF Method)
Safety Warning: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and fatal upon contact. Use a specialized Teflon HF apparatus in a functioning fume hood with full PPE.
-
Scavengers: Mix dried peptide-resin with p-cresol (9:1 v/v ratio of HF:scavenger). Avoid thioanisole if possible, as it can sometimes modify the benzophenone ketone, though p-cresol is generally safe.
-
Reaction: Condense HF onto the resin at -78°C, then warm to 0°C. Stir for 60 minutes .
-
Work-up: Evaporate HF under vacuum. Precipitate peptide in cold diethyl ether.
-
Purification: Dissolve in H₂O/Acetonitrile (0.1% TFA) and purify via RP-HPLC. The benzophenone moiety is hydrophobic; expect the peptide to elute later than the native sequence.
Part 3: Photo-Affinity Labeling (PAL) Workflow
Experimental Design
-
Control 1 (Dark): Peptide + Protein, no UV. (Tests for non-specific binding).
-
Control 2 (Competition): Peptide + Protein + Excess Native Ligand + UV. (Validates specific binding site).
Crosslinking Protocol
-
Equilibration: Incubate the Bpa-labeled peptide with the target protein in binding buffer (e.g., PBS, pH 7.4) for 30–60 minutes at 4°C or RT. Ensure the buffer is free of radical scavengers (e.g., DTT, mercaptoethanol) as these can quench the reaction.
-
Irradiation:
-
Light Source: UV lamp emitting 365 nm (e.g., 4-watt hand-held lamp or crosslinker box).
-
Distance: 2–5 cm from the sample.
-
Duration: 30–60 minutes . Note: Due to the reversible mechanism, longer irradiation times increase yield without significant protein degradation compared to aryl azides.
-
Temperature: Keep samples on ice to prevent thermal denaturation.
-
Workflow Diagram
Part 4: Analytical Validation
Mass Spectrometry (LC-MS/MS)
To identify the exact site of crosslinking on the target protein:
-
Digestion: Digest the crosslinked complex with Trypsin or Chymotrypsin.
-
Mass Shift: Search for a peptide mass equal to:
(The loss of 2 H atoms corresponds to the abstraction and recombination steps). -
Fragmentation:
-
Diagnostic Ions: Benzophenone adducts often exhibit neutral loss of H₂O (-18 Da) or CO₂ (-44 Da) during CID/HCD fragmentation.
-
Site Localization: Look for b- and y-ions that shift by the mass of the Bpa-peptide. The crosslink is located between the last unmodified ion and the first modified ion.
-
Western Blotting
If the Bpa-peptide is biotinylated or tagged:
-
Success: A band appears at MW = (Protein MW + Peptide MW).
-
Competition Control: The band intensity decreases significantly in the presence of excess native ligand.
References
-
Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link
-
Chin, J. W., et al. (2002). Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli.[5] Proceedings of the National Academy of Sciences, 99(17), 11020-11024. Link
-
Preston, G. W., & Wilson, A. J. (2013). Photo-induced covalent cross-linking for the analysis of biomolecular interactions. Chemical Society Reviews, 42(8), 3289-3301. Link
-
Smith, A. B., et al. (2017).[6] Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(7), 3988–3995. Link
-
Kauer, J. C., et al. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid.[5][7] Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. Journal of Biological Chemistry, 261(23), 10695-10700. Link
Sources
- 1. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
